tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate
Overview
Description
tert-Butyl ((3-aminobicyclo[111]pentan-1-yl)methyl)carbamate is a chemical compound with the molecular formula C11H20N2O2 It is known for its unique bicyclic structure, which includes a tert-butyl carbamate group attached to a 3-aminobicyclo[111]pentane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate typically involves the reaction of 3-aminobicyclo[1.1.1]pentane with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((3-aminomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
- tert-Butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate
- tert-Butyl ((3-hydroxybicyclo[1.1.1]pentan-1-yl)methyl)carbamate
Uniqueness
tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate is unique due to its specific combination of a tert-butyl carbamate group and a 3-aminobicyclo[1.1.1]pentane moiety. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[(3-amino-1-bicyclo[1.1.1]pentanyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-9(2,3)15-8(14)13-7-10-4-11(12,5-10)6-10/h4-7,12H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIPPSCTYAERAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401130313 | |
Record name | Carbamic acid, N-[(3-aminobicyclo[1.1.1]pent-1-yl)methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401130313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1630906-49-8 | |
Record name | Carbamic acid, N-[(3-aminobicyclo[1.1.1]pent-1-yl)methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1630906-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(3-aminobicyclo[1.1.1]pent-1-yl)methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401130313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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